N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-sulfanyl-acetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide group attached to a 4-ethylphenyl aromatic ring. The synthesis and structural analysis of such compounds often employ crystallographic tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)26-14-18(25)20-16-10-8-15(4-2)9-11-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTVODWWNWFSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities, particularly as an antifungal and anticancer agent. The presence of the sulfanyl group and the pyrrole moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 358.46 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including this compound.
- In Vitro Studies :
- The compound was screened against a panel of ESKAPE pathogens , which are notorious for their antibiotic resistance. Preliminary results indicated that it exhibited significant inhibitory activity against several strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- A comparative study showed that compounds with similar triazole structures demonstrated varying degrees of activity against these pathogens, suggesting that structural modifications can enhance efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored.
- Cell Line Studies :
- In vitro assays against breast and colon cancer cell lines revealed that the compound exhibited moderate to high antiproliferative activity. The mechanism appears to involve induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
- A structure-activity relationship analysis indicated that modifications to the triazole ring significantly influenced the potency against different cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in modulating biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial and anticancer activity |
| Sulfanyl Group | Enhances solubility and bioavailability |
| Pyrrole Moiety | Contributes to selective targeting of cancer cells |
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Clinical Trials :
- Comparative Efficacy :
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit promising results in anticancer assays. The mechanism of action appears to be related to its interactions with specific biological targets such as enzymes and receptors involved in cancer progression. This suggests that N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could serve as a lead compound for further drug development aimed at treating various cancers .
Structure-Activity Relationship Studies
Exploring structure-activity relationships (SAR) is crucial for optimizing the pharmacological profile of this compound. By synthesizing and evaluating structurally related analogs, researchers can identify key structural features responsible for biological activity, which may lead to improved therapeutic agents.
Potential Applications
This compound has several potential applications in scientific research:
- Drug Development : Its biological activity makes it a candidate for new therapeutic agents targeting cancer and possibly other diseases.
- Material Science : The compound's unique electronic properties due to its conjugated systems warrant exploration in material science applications, particularly in organic electronics and photonics.
- Pharmacokinetic Studies : Understanding its solubility, stability, and metabolic pathways is essential for assessing its viability as a pharmaceutical agent.
Chemical Reactions Analysis
Reactivity at the Sulfanyl (-S-) Group
The sulfanyl group bridging the triazole and acetamide moieties participates in nucleophilic substitution and oxidation reactions:
Key Findings :
-
Alkylation reactions preserve the triazole core while modifying the sulfur's electronic environment, potentially altering biological target interactions.
-
Oxidation to sulfone derivatives enhances metabolic stability but may reduce solubility .
Triazole Ring Reactivity
The 1,2,4-triazole ring undergoes electrophilic substitution and ring-opening reactions:
Key Findings :
-
Nitration introduces electron-withdrawing groups, modulating electronic properties for improved COX-II inhibition .
-
Ring-opening under basic conditions is reversible, enabling recyclization strategies for structural diversification .
Pyrrole Substituent Reactions
The 1H-pyrrol-1-yl group at position 4 of the triazole engages in cycloaddition and electrophilic aromatic substitution:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Cycloaddition | Cu(I)-catalyzed azide-alkyne (CuAAC) | Triazolopyrrole fused heterocycles | |
| Bromination | Br₂ in CCl₄, 25°C | 3-Bromo-pyrrole derivatives |
Key Findings :
-
Cycloaddition reactions expand the compound’s π-system, enhancing binding affinity to enzymatic pockets .
-
Bromination at the pyrrole β-position facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).
Acetamide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis and condensation:
Key Findings :
-
Hydrolysis to the carboxylic acid improves water solubility but reduces membrane permeability.
-
Schiff base derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity .
Mannich Reactions
The secondary amine in the triazole participates in Mannich reactions:
| Conditions | Reactants | Products | References |
|---|---|---|---|
| Formaldehyde, morpholine, EtOH, Δ | Aminomethyl derivatives | Improved COX-II selectivity |
Key Findings :
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Mass Loss (%) | References |
|---|---|---|---|
| 150–200 | Loss of crystallized solvents | 5–8 | |
| 250–300 | Triazole ring decomposition | 40–45 | |
| >300 | Carbonization | Residual 20–25 |
Key Findings :
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a triazole-sulfanyl-acetamide backbone with several derivatives, differing primarily in substituents on the triazole ring and aryl groups. Key structural analogs include:
a. S-2-acetamido-N-substituted Propanamide (Compound 4, )
- Structure : Features a 1,2,4-triazole ring substituted with 3,4-dichlorophenyl, methylthioethyl, and pyridin-3-yl groups. The acetamide group is linked to a propyl chain.
- Properties : Melting point (117–118°C) and specific rotation ([α]²⁰_D = -5.6) suggest moderate crystallinity and chirality.
b. 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides ()
- Structure: Triazole core substituted with furan-2-yl and amino groups, modified via Paal-Knorr condensation to introduce pyrolium fragments.
- Activity : Demonstrated anti-exudative activity in rat models, attributed to the triazole-sulfanyl-acetamide scaffold and furan’s electron-rich aromatic system .
- Comparison : Replacing furan with pyrrole (as in the target compound) may alter lipophilicity and bioavailability, influencing tissue penetration and efficacy.
c. N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ID: 476485-90-2, )
- Structure : Contains halogenated aryl groups (bromo, difluorophenyl, chlorophenyl) and a methylphenyl-substituted triazole.
Pharmacological and Physical Properties
Table 1: Comparative Analysis of Structural and Functional Features
*Inferred based on structural similarity to ’s anti-exudative compounds.
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., halogens in and ) increase polarity and may enhance binding to charged biological targets. Pyrrole vs. Propyl vs. Methylthioethyl: The target’s propyl group may reduce steric hindrance compared to bulkier substituents, favoring enzyme active-site access.
Biological Activity :
- Anti-exudative activity in ’s furan-triazole derivative suggests the target compound’s pyrrole-triazole scaffold could share similar mechanisms, possibly via inhibition of inflammatory mediators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
